molecular formula C20H18ClN5O2 B1667159 BMS 180448 CAS No. 144264-47-1

BMS 180448

Cat. No.: B1667159
CAS No.: 144264-47-1
M. Wt: 395.8 g/mol
InChI Key: VLICJSLDCJXZBG-ZWKOTPCHSA-N
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Description

Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a guanidine group, a chlorophenyl group, and a benzopyran moiety. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- typically involves multi-step organic synthesis. The process may start with the preparation of the benzopyran moiety, followed by the introduction of the guanidine group and the chlorophenyl group. Common reagents used in these reactions include cyanogen bromide, chlorophenyl isocyanate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. The presence of the guanidine group suggests that it may interact with biological molecules such as proteins and nucleic acids.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. The benzopyran moiety is known to have various pharmacological activities, and the compound may exhibit similar effects.

Industry

In industry, Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- likely involves its interaction with specific molecular targets in biological systems. The guanidine group may interact with proteins and enzymes, while the benzopyran moiety may modulate various signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other guanidine derivatives and benzopyran-containing molecules. Examples include:

  • Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans-
  • Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans-

Uniqueness

What sets Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the guanidine and benzopyran moieties suggests that the compound may have a wide range of applications in various fields.

Properties

CAS No.

144264-47-1

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine

InChI

InChI=1S/C20H18ClN5O2/c1-20(2)18(27)17(15-9-12(10-22)3-8-16(15)28-20)26-19(24-11-23)25-14-6-4-13(21)5-7-14/h3-9,17-18,27H,1-2H3,(H2,24,25,26)/t17-,18+/m0/s1

InChI Key

VLICJSLDCJXZBG-ZWKOTPCHSA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Appearance

Solid powder

144264-47-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-chlorophenyl)-3-cyano-2-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)guanidine
BMS 180426
BMS 180448
BMS-180426
BMS-180448

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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